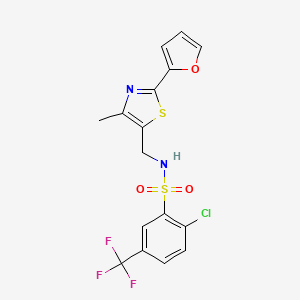
2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-5-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups, including a sulfonamide, a furan ring, a thiazole ring, and a trifluoromethyl group. These groups are common in many pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the trifluoromethyl group, and the coupling of these pieces together. Trifluoromethylation, the process of introducing a trifluoromethyl group into a molecule, is a topic of ongoing research .Aplicaciones Científicas De Investigación
Anticancer Potential
Several studies have synthesized novel derivatives of benzenesulfonamide, including compounds structurally related to "2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-5-(trifluoromethyl)benzenesulfonamide", to explore their anticancer properties. These compounds have shown remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. Notably, certain derivatives exhibited potent cytotoxic activity towards non-small cell lung cancer and melanoma cell lines, highlighting the significant therapeutic potential of these compounds in cancer treatment (Żołnowska et al., 2016).
Enzyme Inhibition for Cancer Therapy
Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides, which share a functional similarity with the queried compound, revealed their efficacy as high-affinity inhibitors of kynurenine 3-hydroxylase. These inhibitors have shown potential in blocking this enzyme's activity in vitro and in vivo, suggesting a new avenue for cancer therapy through the manipulation of the kynurenine pathway, which is implicated in tumor progression and immune escape mechanisms (Röver et al., 1997).
Herbicidal Activity
Chlorsulfuron, a compound related to the one of interest, has been used as an effective herbicide for controlling weeds in cereal crops. Its mode of action involves inhibiting plant cell division, which is crucial for weed management in agricultural settings (Ray, 1982). This illustrates the diverse applications of benzenesulfonamide derivatives in both medicinal chemistry and agriculture.
Antimicrobial Activity
Compounds structurally related to "2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-5-(trifluoromethyl)benzenesulfonamide" have also been evaluated for their antimicrobial properties. Studies have shown that these derivatives possess significant antimicrobial activity, indicating their potential use in developing new antibacterial and antifungal agents (Hassan, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O3S2/c1-9-13(26-15(22-9)12-3-2-6-25-12)8-21-27(23,24)14-7-10(16(18,19)20)4-5-11(14)17/h2-7,21H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTUWQBKUKNOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

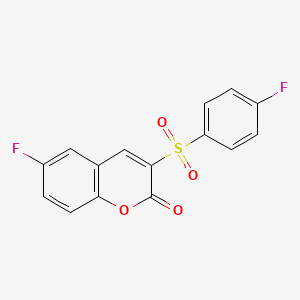
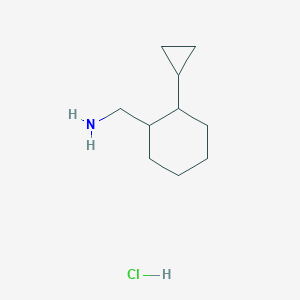
![4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide](/img/structure/B2672053.png)
![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2672055.png)
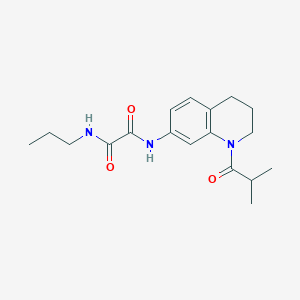
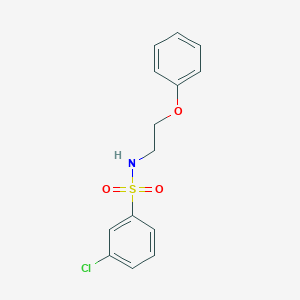
![7-(3-methoxyphenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2672062.png)


![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide](/img/structure/B2672066.png)

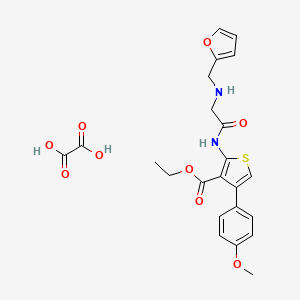
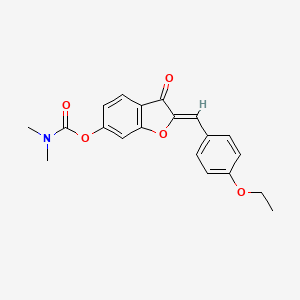
![1-(2,4-Dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2672070.png)